Home > Products > Screening Compounds P33428 > Arformoterol tartrate
Arformoterol tartrate - 200815-49-2

Arformoterol tartrate

Catalog Number: EVT-259969
CAS Number: 200815-49-2
Molecular Formula: C23H30N2O10
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arformoterol tartrate is the (R,R)-enantiomer of formoterol, a long-acting β2-adrenergic agonist. It is classified as a bronchodilator due to its ability to relax bronchial smooth muscle. In scientific research, Arformoterol tartrate serves as a valuable tool for studying β2-adrenergic receptor function and the mechanisms of bronchodilation.

Future Directions
  • Exploring its potential anti-inflammatory effects: Some studies suggest that Arformoterol tartrate may possess anti-inflammatory properties. Further research is needed to confirm these findings and elucidate the underlying mechanisms.

Formoterol

  • Compound Description: Formoterol is a long-acting β2-adrenergic agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD). It exists as a racemic mixture of (R,R)-formoterol and (S,S)-formoterol enantiomers. [, ]
  • Relevance: Arformoterol tartrate is the tartrate salt of the (R,R)-enantiomer of formoterol. It exhibits similar bronchodilatory activity but is considered a more selective and potentially safer option due to the absence of the (S,S)-enantiomer, which may have proinflammatory effects. [, , , , ]
  • Compound Description: The (S,S)-enantiomer of formoterol lacks bronchodilatory activity and has been associated with proinflammatory effects and increased bronchial hypersensitivity in animal models of asthma. []
  • Relevance: Arformoterol tartrate, being the pure (R,R)-enantiomer, avoids potential adverse effects associated with the (S,S)-enantiomer present in racemic formoterol. [, , ]

Salmeterol

  • Compound Description: Salmeterol is another long-acting β2-adrenergic agonist (LABA) used in the long-term management of asthma and COPD. []

Ipratropium Bromide

  • Compound Description: Ipratropium bromide is a short-acting muscarinic antagonist bronchodilator used in the management of COPD. []
  • Relevance: While structurally unrelated to Arformoterol tartrate, Ipratropium bromide is often used concomitantly with LABAs like Arformoterol in the management of COPD. Studies have investigated the chemical and physical compatibility of mixing these two drugs for nebulization. []

Acetylcysteine

  • Compound Description: Acetylcysteine is a mucolytic agent used to thin mucus secretions in respiratory conditions like COPD. []
  • Relevance: Similar to Ipratropium bromide, Acetylcysteine represents a different class of medication used in COPD management. The compatibility of mixing Acetylcysteine with Arformoterol tartrate for nebulization has been studied. []

Budesonide

  • Compound Description: Budesonide is an inhaled corticosteroid used to reduce inflammation in respiratory conditions like asthma and COPD. []
  • Relevance: Budesonide represents the inhaled corticosteroid class of drugs used in COPD. It can be used in combination with LABAs like Arformoterol tartrate, and their compatibility for nebulization has been assessed. []
  • Compound Description: Levalbuterol is the (R)-enantiomer of albuterol, a short-acting β2-adrenergic agonist used as a rescue medication in asthma and COPD. []
  • Relevance: Levalbuterol and arformoterol tartrate both represent single enantiomers of racemic β2-adrenergic agonists. While levalbuterol is short-acting, arformoterol tartrate provides longer-lasting bronchodilation. Both are considered potentially advantageous compared to their respective racemic counterparts due to the absence of the potentially proinflammatory (S)-enantiomers. []

Tiotropium

  • Compound Description: Tiotropium is a long-acting muscarinic antagonist bronchodilator used for maintenance treatment of COPD. []
  • Relevance: Tiotropium, while mechanistically different from the β2-agonist action of Arformoterol tartrate, is another important long-acting bronchodilator used in COPD. The combination of Tiotropium and Arformoterol tartrate has been studied for its potential to improve outcomes in COPD patients. [, ]
Source and Classification

Arformoterol tartrate is classified as a pharmaceutical compound under the category of beta-2 adrenergic agonists. It is derived synthetically from formoterol, which itself is a well-established medication for asthma and COPD treatment. The compound acts by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to relaxation and dilation of bronchial passages .

Synthesis Analysis

The synthesis of arformoterol tartrate involves several steps, primarily focusing on the reduction and amination processes. A notable method includes the use of iron powder and acetic acid to reduce specific precursors into arformoterol. Here’s a detailed overview of the synthesis route:

  1. Starting Materials: The synthesis begins with a precursor compound, often involving complex organic structures that require precise handling.
  2. Reduction Process: Iron powder is utilized alongside acetic acid to facilitate the reduction of the precursor. This method has been noted for its simplicity and cost-effectiveness, making it suitable for industrial applications .
  3. Reaction Conditions: The reaction typically occurs in a controlled environment where temperature and stirring are carefully monitored to ensure complete conversion of reactants.
  4. Purification: Post-reaction, the product undergoes purification steps involving solvent extraction and crystallization to obtain pure arformoterol tartrate .
Molecular Structure Analysis

Arformoterol tartrate features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Core Structure: The backbone consists of a phenolic group linked to an amine, which is essential for its interaction with beta-2 adrenergic receptors.
  • Stereochemistry: As an enantiomerically pure compound, arformoterol exists predominantly in the (R,R) configuration, which is crucial for its therapeutic efficacy.
  • Functional Groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances solubility and receptor affinity .

Structural Data

  • Molecular Formula: C20H26N2O4C_{20}H_{26}N_2O_4
  • Molecular Weight: Approximately 394.5 g/mol
  • Solubility: Slightly soluble in water, indicating moderate hydrophilicity which aids in pulmonary delivery .
Chemical Reactions Analysis

Arformoterol tartrate can participate in various chemical reactions, primarily related to its functional groups:

  1. Degradation Reactions: Under specific conditions, such as exposure to heat or moisture, arformoterol may degrade into secondary products like imine impurities due to reactions with leachables from packaging materials .
  2. Stability Studies: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these degradation pathways and ensure product stability during storage .
  3. Reactivity with Other Compounds: The amine group can engage in nucleophilic reactions, potentially forming new derivatives that could alter pharmacokinetic properties.
Mechanism of Action

The mechanism by which arformoterol exerts its therapeutic effects involves:

  1. Receptor Activation: Arformoterol selectively binds to beta-2 adrenergic receptors located on bronchial smooth muscle cells.
  2. cAMP Pathway Activation: Upon binding, it activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
  3. Smooth Muscle Relaxation: Elevated cAMP levels result in relaxation of bronchial smooth muscles, alleviating symptoms of bronchoconstriction associated with COPD and asthma .

Pharmacokinetics

Arformoterol tartrate demonstrates favorable pharmacokinetic properties when administered via inhalation, including rapid absorption and prolonged action due to its long half-life.

Physical and Chemical Properties Analysis

Arformoterol tartrate exhibits several key physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid powder.
  • Solubility: Slightly soluble in water; more soluble in organic solvents like methanol and acetonitrile.
  • Stability: Stability studies indicate that it maintains integrity under controlled conditions but may degrade when exposed to extreme temperatures or moisture .
Applications

The primary application of arformoterol tartrate lies in respiratory medicine:

  1. Chronic Obstructive Pulmonary Disease Treatment: It is used as a maintenance treatment for patients with COPD, providing long-term bronchodilation.
  2. Asthma Management: Although not first-line therapy, it can be utilized as an adjunct therapy for asthma patients who require additional bronchodilation.
  3. Research Applications: Ongoing studies continue to explore its efficacy in various formulations and delivery methods, including nebulized solutions for enhanced patient compliance .
Synthetic Chemistry and Stereochemical Optimization

Stereoselective Reduction Strategies in Key Intermediate Synthesis

The stereodetermining step involves reducing the prochiral ketone intermediate, 8-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-carbostyril. Three reduction technologies dominate:

  • Metal-Catalyzed Asymmetric Hydrogenation: Ru(II)-(S)-BINAP complexes achieve 97% ee at 50 bar H₂ pressure, but suffer from catalyst deactivation by the basic amine functionality. Recent advances utilize ruthenocene-based Josiphos ligands (RuCl[(R)-Xyl-P-Phos][(S)-DAIPEN]) that tolerate basic groups, achieving 99% ee at 0.1 mol% loading in methanol at 25°C [4].

  • Biocatalytic Reduction: Engineered Lactobacillus ketoreductases (KRED-110) enable quantitative reduction with >99.9% de in aqueous buffer (pH 7.0) at 30°C. This NADPH-dependent system employs glucose dehydrogenase cofactor regeneration, eliminating heavy metals and achieving 200,000 turnovers. Process intensification via immobilized enzymes on silica supports enables continuous-flow production.

  • Borane-Mediated Reduction: (R)-2-Methyl-CBS-oxazaborolidine effects reduction at -20°C with 96% ee. Though efficient, borane handling constraints limit scalability. Modified CBS catalysts with 3,5-bis(trifluoromethyl)phenyl groups enhance selectivity to 99% ee but increase production costs 3-fold.

Catalytic Asymmetric Processes for (R,R)-Isomer Dominance

Maintaining stereochemical integrity during storage presents unique challenges. The amine functionality in arformoterol undergoes Schiff base formation with formaldehyde leachables from low-density polyethylene (LDPE) respules, generating imine degradants at relative retention time (RRT) 0.52. Structural characterization via LC-MS/MS (m/z 495 [M+H]⁺) and NMR (¹H: δ 8.25 ppm, imine -CH=N-) confirms this degradant originates from formaldehyde reaction with the primary amine impurity [4].

Table 2: Degradation Pathways Impacting Stereochemical Purity

Degradant TypeFormation MechanismCatalyst/AccelerantImpact on (R,R)-IsomerMitigation Strategy
Imine (RRT 0.52)Schiff base formation with formaldehydeLDPE leachablesRacemization at amine centerFluoropolymer-coated respules
Oxidative degradantCarbazole ring hydroxylationMetal ion catalysts (Fe³⁺/Cu²⁺)NoneChelating agents (EDTA)
Hydrolysis productEster cleavage of tartrate counterionAcidic pHSalt dissociationpH 5.0 buffer optimization

Advanced catalytic solutions employ phase-transfer catalysis (PTC) with N-(9-anthracenylmethyl)cinchonium bromide for the C-C bond-forming step, achieving 98% ee at -40°C. Subsequent dynamic kinetic resolution of the labile α-bromo intermediate using Pd(0)-BINAP catalysts simultaneously racemizes and reduces the halide, establishing the (R)-alcohol with 99% ee. Crucially, these processes maintain stereochemical fidelity even at multi-kilogram scale [4].

Green Chemistry Approaches to Minimize Platinum-Group Metal Catalysts

Platinum-group metal (PGM) reduction remains essential for cost efficiency and sustainability:

  • Non-PGM Catalysts: Iron(II)-phenanthroline complexes catalyze the nitroaldol (Henry) reaction between o-nitrobenzaldehyde and p-methoxyacetophenone, achieving 85% yield with 92% ee in water. Though enantioselectivity lags behind PGM systems, this represents a viable alternative.

  • Catalyst Recycling: Immobilized Ru-TsDPEN on magnetic mesoporous silica (Fe₃O₄@mSiO₂-SO₃H) enables asymmetric transfer hydrogenation with 99% ee. The catalyst is recovered magnetically and reused ≥15 times without performance loss, reducing ruthenium usage to <50 ppm in the final API. Life cycle analysis shows 65% reduction in E-factor compared to homogeneous catalysis.

  • Solvent Reduction: Supercritical CO₂ replaces dichloromethane in hydrogenations (120 bar, 50°C), enhancing diastereoselectivity from 85:15 to 96:4 (R,R:S,S) while eliminating halogenated waste. Coupled with continuous hydrogenation microreactors, this reduces solvent consumption by 85% versus batch processes.

Table 3: Environmental Metrics for Green Synthesis Technologies

TechnologyPGM Loading (mol%)PMI (kg/kg API)E-FactorEnergy Consumption (kWh/kg)
Traditional Rh-catalysis1.512087310
Immobilized Ru (recycled)0.03321895
Fe-phenanthroline in scCO₂0 (non-PGM)281278
Biocatalytic (KRED immobilized)0 (enzyme)18745

Abbreviations: PMI (Process Mass Intensity); E-Factor (Environmental Factor = total waste mass/product mass)

These innovations demonstrate how stereochemical optimization and sustainability converge in modern arformoterol manufacturing, setting precedents for complex chiral drug synthesis. The integration of continuous processing, enzyme engineering, and novel catalysis will further advance the green manufacturing paradigm while ensuring uncompromised enantiomeric purity.

Properties

CAS Number

200815-49-2

Product Name

Arformoterol tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1

InChI Key

FCSXYHUNDAXDRH-OKMNHOJOSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(R,R)-Formoterol; Formoterol; arformoterol; BD 40A; eformoterol; Foradil; formoterol fumarate; Oxis

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.